2-(Piperidin-2-ylmethoxy)isonicotinonitrile hydrochloride

Description

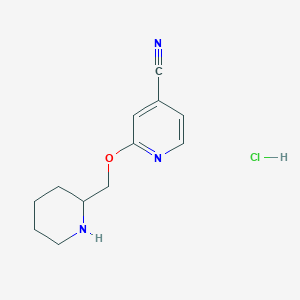

2-(Piperidin-2-ylmethoxy)isonicotinonitrile hydrochloride is a piperidine-based compound with a molecular structure combining a pyridine ring substituted at the 4-position with a nitrile group (isonicotinonitrile) and a piperidin-2-ylmethoxy substituent at the 2-position. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and agrochemical research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(piperidin-2-ylmethoxy)pyridine-4-carbonitrile;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c13-8-10-4-6-15-12(7-10)16-9-11-3-1-2-5-14-11;/h4,6-7,11,14H,1-3,5,9H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXRSMDNWMFUEBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)COC2=NC=CC(=C2)C#N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1289388-27-7 | |

| Record name | 4-Pyridinecarbonitrile, 2-(2-piperidinylmethoxy)-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1289388-27-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Biological Activity

2-(Piperidin-2-ylmethoxy)isonicotinonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

The compound features a piperidine ring linked to an isonicotinonitrile moiety, which is known for its diverse pharmacological properties. The presence of the piperidine structure is crucial as it influences the compound's interaction with biological targets.

The mechanism of action for this compound primarily involves its ability to interact with specific enzymes and receptors within cells. This interaction can lead to the modulation of various signaling pathways that are critical for cell survival and proliferation.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in cancer cell proliferation, thereby inducing apoptosis.

- Receptor Binding : It may bind to specific receptors that regulate cell growth and differentiation.

Antiproliferative Effects

Research has demonstrated that this compound exhibits notable antiproliferative effects against various cancer cell lines. A study evaluated its cytotoxicity against several human cancer cell lines, revealing significant activity:

| Cell Line | IC50 (µM) |

|---|---|

| NCIH 460 | 25 ± 2.6 |

| RKOP 27 | 16 ± 2 |

| Other cell lines | Higher values observed |

These findings indicate that the compound is particularly effective against lung cancer (NCIH 460) and colorectal cancer (RKOP 27) cells, suggesting its potential as an anticancer agent .

Induction of Apoptosis

The compound has been shown to induce apoptosis through several mechanisms:

- Reactive Oxygen Species (ROS) Accumulation : Increased levels of ROS lead to oxidative stress, triggering apoptotic pathways.

- Mitochondrial Depolarization : Disruption of mitochondrial function results in the activation of caspases, key players in apoptosis.

- Cell Cycle Arrest : The compound causes alterations in the cell cycle, preventing cancer cells from proliferating .

Case Studies

- Cytotoxicity Assessment : A study assessed the cytotoxic effects of various derivatives of isonicotinonitriles, including our compound. The results indicated that derivatives containing the piperidine structure were significantly more effective than those without it .

- Mechanistic Studies : Further investigations revealed that the compound's cytotoxicity was associated with proteasome inhibition, leading to increased levels of polyubiquitinated proteins and subsequent activation of pro-apoptotic signals .

Scientific Research Applications

Pharmacological Applications

1. Treatment of Fibrotic Diseases

Recent studies indicate that 2-(Piperidin-2-ylmethoxy)isonicotinonitrile hydrochloride can play a significant role in the treatment of fibrotic diseases such as non-alcoholic steatohepatitis (NASH) and idiopathic pulmonary fibrosis (IPF). The compound has been shown to induce a reduction in the NAFLD Activity Score (NAS) in animal models, suggesting its effectiveness in mitigating liver fibrosis. Specifically, it may reduce the steatosis component of NAS by at least 1 to 4 points, indicating a measurable improvement in liver health .

2. Neurological Disorders

The compound has also been investigated for its effects on the central nervous system, particularly regarding glutamate receptor modulation. It acts as a potentiator of metabotropic glutamate receptors (mGluRs), which are implicated in various neurological conditions such as epilepsy and neurodegenerative diseases. By enhancing mGluR function, this compound may contribute to improved synaptic transmission and neuroprotection .

Case Studies

| Study | Objective | Findings |

|---|---|---|

| Nanthakumar et al. (2015) | Evaluate efficacy in NASH | Demonstrated significant reduction in NAS scores in treated mice, indicating potential for clinical application in NASH management. |

| Pharmacological Study on mGluR Potentiation | Investigate CNS effects | Showed that the compound enhances NMDA receptor-mediated responses through mGluR activation, suggesting therapeutic potential for neurological disorders. |

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares 2-(Piperidin-2-ylmethoxy)isonicotinonitrile hydrochloride with structurally or functionally related compounds:

Key Structural and Functional Differences

Substituent Position on Piperidine :

- The target compound’s piperidin-2-ylmethoxy group differs from 2-(Piperidin-3-ylmethoxy)pyridine hydrochloride, where the methoxy linkage is at the 3-position of piperidine. This positional isomerism may alter conformational flexibility and binding affinity to biological targets .

Pyridine Backbone Modifications: The nitrile group in isonicotinonitrile (4-CN pyridine) introduces strong electron-withdrawing effects, enhancing reactivity in nucleophilic substitution compared to unsubstituted pyridine derivatives like 2-(Piperidin-3-ylmethoxy)pyridine .

Bulkier Substituents :

- 4-(Diphenylmethoxy)piperidine HCl contains a diphenylmethoxy group, increasing lipophilicity and steric hindrance. This property is leveraged in antihistamines for prolonged receptor interaction .

Functional Group Diversity :

- 2-Chloro-3-(dimethoxymethyl)isonicotinaldehyde combines aldehyde, chloro, and dimethoxymethyl groups, enabling diverse reactivity (e.g., condensation or oxidation) for agrochemical synthesis .

Research Findings

- Bioactivity: Piperidine derivatives with methoxy linkages (e.g., 2- or 3-position) exhibit varied CNS activity. For example, 4-(Diphenylmethoxy)piperidine HCl is a well-known antitussive, while nitrile-containing analogs like the target compound may target enzymes like monoamine oxidases .

- Thermodynamic Stability: Compounds with nitrile groups (e.g., isonicotinonitrile) display higher melting points and stability under acidic conditions compared to aldehyde or chloride derivatives .

- Regulatory Challenges : Bulkier analogs (e.g., diphenylmethoxy derivatives) often face stricter safety regulations due to bioaccumulation risks, whereas smaller nitrile-based compounds may prioritize flammability controls .

Q & A

Basic Research Questions

Q. What are the key considerations in synthesizing 2-(Piperidin-2-ylmethoxy)isonicotinonitrile hydrochloride to ensure purity?

- Methodological Answer : Synthesis requires strict control of temperature, pH, and reaction time to minimize side products. For example, nucleophilic substitution reactions involving piperidine derivatives often use anhydrous conditions and inert atmospheres to prevent hydrolysis. Purification via recrystallization (using solvents like ethanol/water mixtures) or column chromatography (silica gel with gradient elution) is critical. Analytical validation using nuclear magnetic resonance (NMR) spectroscopy and high-resolution mass spectrometry (HRMS) confirms structural integrity .

Q. How can researchers confirm the structural identity of this compound?

- Methodological Answer : Spectroscopic techniques are essential:

- 1H/13C NMR : Assigns proton and carbon environments (e.g., distinguishing piperidine ring protons at δ 1.4–2.8 ppm and nitrile signals near δ 120 ppm in 13C).

- FT-IR : Identifies functional groups (C≡N stretch ~2200 cm⁻¹).

- Mass Spectrometry : ESI-MS or GC-MS confirms molecular weight (e.g., [M+H]+ for C12H14N3OCl).

Cross-referencing with computational simulations (e.g., density functional theory for NMR chemical shifts) enhances accuracy .

Q. What experimental design principles optimize stability studies for this compound?

- Methodological Answer : Stability testing should follow a factorial design to assess variables like temperature (e.g., 4°C vs. 25°C), humidity (40–75% RH), and light exposure. Accelerated degradation studies (e.g., 40°C/75% RH for 6 months) predict shelf life. Use HPLC to monitor degradation products, and apply Arrhenius kinetics to extrapolate long-term stability .

Advanced Research Questions

Q. How can computational methods improve the synthesis design and reaction efficiency?

- Methodological Answer : Quantum chemical calculations (e.g., DFT or ab initio methods) model transition states and intermediates to identify rate-limiting steps. Reaction path searching algorithms (e.g., artificial force-induced reaction) predict optimal conditions (solvent, catalyst) for nucleophilic substitution. Machine learning models trained on reaction databases can prioritize experimental conditions, reducing trial-and-error approaches .

Q. How do researchers resolve contradictions in reaction yields during scale-up?

- Methodological Answer : Use statistical design of experiments (DoE) to isolate critical parameters (e.g., mixing efficiency, heat transfer). For example, a Box-Behnken design can optimize stirring speed, temperature, and reagent stoichiometry. Reaction calorimetry identifies exothermic/endothermic phases, enabling safer scale-up. Comparative analysis of lab-scale (batch) vs. pilot-scale (flow reactor) data reveals scalability challenges .

Q. What strategies mitigate ecological risks during disposal or accidental release?

- Methodological Answer : Ecotoxicity assessments (e.g., Daphnia magna acute toxicity tests) quantify environmental hazards. Biodegradation studies under OECD 301 guidelines determine persistence. For spills, absorbents like vermiculite neutralize acidic byproducts. Computational tools (e.g., ECHA QSAR Toolbox) predict bioaccumulation potential and guide waste treatment protocols (e.g., incineration with scrubbing for HCl emissions) .

Q. How can structure-activity relationship (SAR) studies enhance bioactivity profiling?

- Methodological Answer : Synthesize derivatives with modifications to the piperidine ring (e.g., fluorination at C2) or isonicotinonitrile moiety (e.g., replacing –CN with –CF3). Test affinity for biological targets (e.g., kinases or GPCRs) via surface plasmon resonance (SPR) or radioligand binding assays. Molecular docking (AutoDock Vina) correlates structural features (e.g., logP, H-bond donors) with activity .

Q. What in silico models predict metabolic pathways and toxicity?

- Methodological Answer : Use ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate hepatic metabolism (CYP450 isoforms), plasma protein binding, and mutagenicity. Molecular dynamics simulations (GROMACS) model interactions with metabolic enzymes (e.g., cytochrome P450 3A4). Validate predictions with in vitro microsomal assays (e.g., human liver microsomes) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.